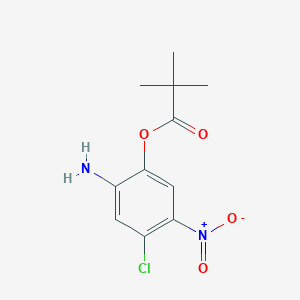
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester, also known as DMAPA-Cl, is a chemical compound used in scientific research. It is an ester derivative of 2,2-dimethylpropionic acid and 4-chloro-5-nitro-o-phenylenediamine. DMAPA-Cl is a pale yellow powder that is soluble in organic solvents such as ethanol and acetone.
Mechanism Of Action
The mechanism of action of 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is not fully understood. However, it is believed to function as a coupling agent in the synthesis of PNAs. 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is used to activate the carboxyl group of the PNA monomer, which then reacts with the amino group of the next monomer to form a peptide bond.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester. However, it has been shown to be non-toxic and non-mutagenic in various in vitro assays. 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is also stable under acidic and basic conditions, making it a useful reagent in the synthesis of PNAs.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is its ability to activate the carboxyl group of the PNA monomer, which allows for efficient synthesis of PNAs. 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is also stable and non-toxic, making it a safe and reliable reagent for use in lab experiments. However, 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is relatively expensive and may not be suitable for large-scale synthesis of PNAs.
Future Directions
There are several future directions for the use of 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester in scientific research. One potential application is in the synthesis of PNAs for use in gene therapy and diagnostics. PNAs have shown promise in the treatment of various genetic disorders and cancers. 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester could also be used in the synthesis of other types of nucleic acid mimics, such as peptide nucleic acid dendrimers. Additionally, further research could be conducted to better understand the mechanism of action of 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester and its potential applications in other areas of scientific research.
In conclusion, 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is a useful reagent in the synthesis of PNAs and has potential applications in gene therapy and diagnostics. While there is limited information available on its biochemical and physiological effects, 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is a safe and reliable reagent for use in lab experiments. There are several future directions for the use of 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester in scientific research, including the synthesis of other nucleic acid mimics and further research into its mechanism of action.
Synthesis Methods
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester can be synthesized by reacting 2,2-dimethylpropionic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-chloro-5-nitro-o-phenylenediamine to form 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester. The synthesis method is a well-established process and has been used in various research studies.
Scientific Research Applications
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester has been widely used in scientific research as a reagent for the synthesis of various compounds. It is commonly used in the synthesis of peptide nucleic acids (PNAs), which are synthetic mimics of DNA and RNA. PNAs have been shown to have potential applications in gene therapy and diagnostics.
properties
CAS RN |
102405-48-1 |
|---|---|
Product Name |
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester |
Molecular Formula |
C11H13ClN2O4 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
(2-amino-4-chloro-5-nitrophenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)10(15)18-9-5-8(14(16)17)6(12)4-7(9)13/h4-5H,13H2,1-3H3 |
InChI Key |
UDCWQCXQGQIFOC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OC1=CC(=C(C=C1N)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC(=C(C=C1N)Cl)[N+](=O)[O-] |
synonyms |
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



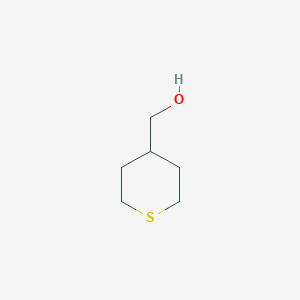
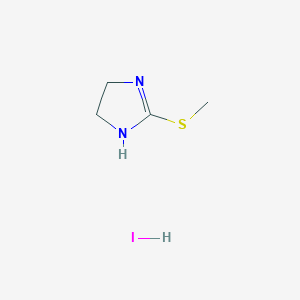
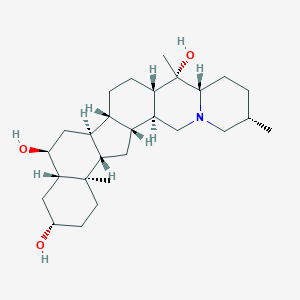

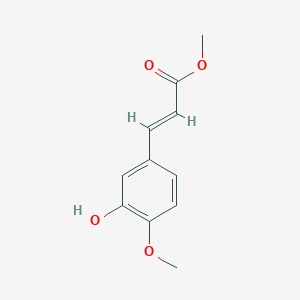
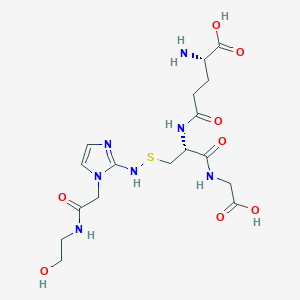
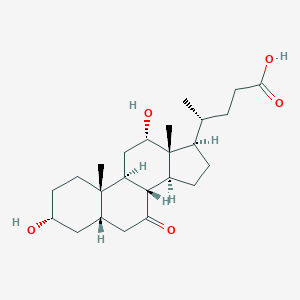
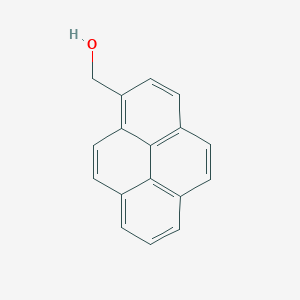
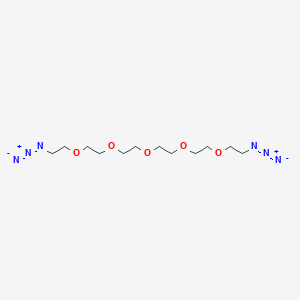
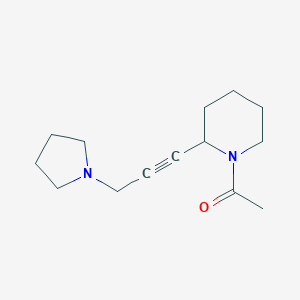
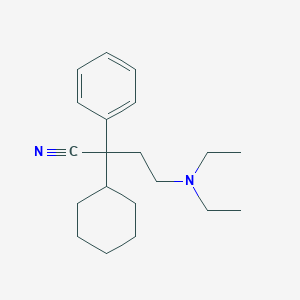

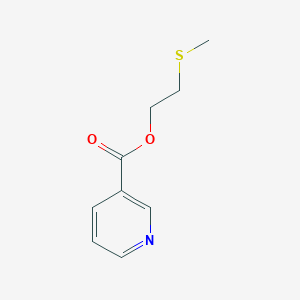
![Methyl 12-ethyl-4-[(13Z)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B17244.png)